molecular formula C19H19IP+ B12059856 methyl(triphenyl)phosphanium;hydroiodide

methyl(triphenyl)phosphanium;hydroiodide

Cat. No.: B12059856
M. Wt: 405.2 g/mol
InChI Key: JNMIXMFEVJHFNY-UHFFFAOYSA-N
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Description

Methyl(triphenyl)phosphanium;hydroiodide, also known as methyltriphenylphosphonium iodide, is an organophosphorus compound with the molecular formula CH₃P(C₆H₅)₃I. It is a white to light yellow powder that is soluble in polar organic solvents. This compound is commonly used as a precursor to Wittig reagents, which are essential in the synthesis of alkenes through the Wittig reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(triphenyl)phosphanium;hydroiodide is typically synthesized by the reaction of triphenylphosphine with methyl iodide. The reaction is carried out in an inert atmosphere to prevent oxidation, and the product is purified by recrystallization from solvents such as dichloromethane and ethyl acetate .

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves the same basic reaction but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then isolated and purified using industrial-scale recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl(triphenyl)phosphanium;hydroiodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl(triphenyl)phosphanium;hydroiodide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for methyl(triphenyl)phosphanium;hydroiodide involves its conversion to a Wittig reagent. The compound reacts with a strong base to form a phosphonium ylide, which then undergoes a [2+2] cycloaddition with carbonyl compounds to form alkenes. This reaction is highly specific and allows for the precise formation of carbon-carbon double bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and specificity in forming Wittig reagents. The iodide ion provides better solubility and reactivity compared to other halides, making it a preferred choice in many synthetic applications .

Properties

Molecular Formula

C19H19IP+

Molecular Weight

405.2 g/mol

IUPAC Name

methyl(triphenyl)phosphanium;hydroiodide

InChI

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;

InChI Key

JNMIXMFEVJHFNY-UHFFFAOYSA-N

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I

Origin of Product

United States

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